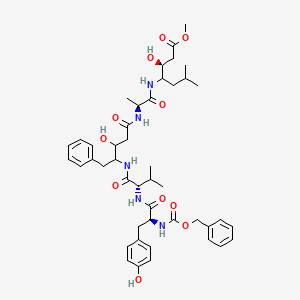

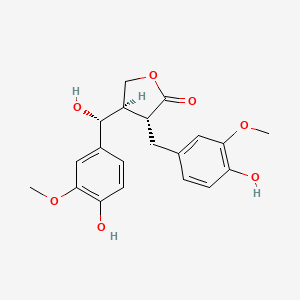

Pepstatin A, 1-(N-((phenylmethoxy)carbonyl)-L-tyrosine)-3-(4-amino-2,4,5-trideoxy-5-phenyl-L-threo-pentonic acid)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pepstatin A, 1-(N-((phenylmethoxy)carbonyl)-L-tyrosine)-3-(4-amino-2,4,5-trideoxy-5-phenyl-L-threo-pentonic acid), is a potent inhibitor of aspartyl proteases. It is a hexapeptide containing the unusual amino acid statine (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid. Pepstatin A was originally isolated from cultures of various species of Actinomyces due to its ability to inhibit pepsin at picomolar concentrations . It has since been found to inhibit nearly all acid proteases with high potency and has become a valuable research tool and a common constituent of protease inhibitor cocktails .

Méthodes De Préparation

Pepstatin A is typically prepared from microbial sources. The compound is only sparingly soluble in water and is usually dissolved in solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO) and then diluted into buffer . The stock solution should be of a concentration that the solvent used is diluted at least 1000 times in the working solution . Industrial production methods involve the fermentation of Actinomyces species, followed by extraction and purification processes .

Analyse Des Réactions Chimiques

Pepstatin A undergoes various chemical reactions, including:

Oxidation: Pepstatin A can be oxidized under specific conditions, although detailed studies on the oxidation products are limited.

Reduction: Reduction reactions can modify the peptide bonds within Pepstatin A, potentially altering its inhibitory activity.

Substitution: Substitution reactions can occur at the amino acid residues, leading to derivatives with different properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Pepstatin A has a wide range of scientific research applications:

Chemistry: Used as a tool to study the mechanisms of aspartyl proteases and to develop new inhibitors.

Biology: Employed in cell signaling studies to understand the role of proteases in various biological processes.

Medicine: Investigated for its potential therapeutic applications in diseases involving protease activity, such as cancer and Alzheimer’s disease.

Industry: Utilized in the production of protease inhibitor cocktails for research and diagnostic purposes

Mécanisme D'action

Pepstatin A exerts its effects by forming a 1:1 complex with aspartyl proteases, such as pepsin, renin, and cathepsin D . This complex formation inhibits the protease activity by blocking the active site of the enzyme. The inhibition mechanism involves the interaction of Pepstatin A with the catalytic aspartate residues in the protease, preventing substrate binding and subsequent proteolysis .

Comparaison Avec Des Composés Similaires

Pepstatin A is unique among protease inhibitors due to its high potency and selectivity for aspartyl proteases. Similar compounds include:

Bestatin: An inhibitor of aminopeptidases.

E-64: A cysteine protease inhibitor.

AEBSF: A serine protease inhibitor.

Leupeptin: A broad-spectrum protease inhibitor.

Compared to these inhibitors, Pepstatin A is highly selective for aspartyl proteases and does not inhibit thiol proteases, neutral proteases, or serine proteases .

Propriétés

Numéro CAS |

145031-49-8 |

|---|---|

Formule moléculaire |

C45H61N5O11 |

Poids moléculaire |

848.0 g/mol |

Nom IUPAC |

methyl (3S)-3-hydroxy-4-[[(2S)-2-[[3-hydroxy-4-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]-5-phenylpentanoyl]amino]propanoyl]amino]-6-methylheptanoate |

InChI |

InChI=1S/C45H61N5O11/c1-27(2)21-34(38(53)25-40(55)60-6)47-42(56)29(5)46-39(54)24-37(52)35(22-30-13-9-7-10-14-30)48-44(58)41(28(3)4)50-43(57)36(23-31-17-19-33(51)20-18-31)49-45(59)61-26-32-15-11-8-12-16-32/h7-20,27-29,34-38,41,51-53H,21-26H2,1-6H3,(H,46,54)(H,47,56)(H,48,58)(H,49,59)(H,50,57)/t29-,34?,35?,36-,37?,38-,41-/m0/s1 |

Clé InChI |

XVLDWWHPKZNIEX-LEPHUZGGSA-N |

SMILES isomérique |

C[C@@H](C(=O)NC(CC(C)C)[C@H](CC(=O)OC)O)NC(=O)CC(C(CC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3)O |

SMILES canonique |

CC(C)CC(C(CC(=O)OC)O)NC(=O)C(C)NC(=O)CC(C(CC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-2-[(E)-2-(1,2-diphenylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)-2H-imidazo[4,5-b]quinoxalin-9-ium;4-methylbenzenesulfonic acid](/img/structure/B12781102.png)

![(3E)-N,N-dimethyl-3-[2-(methylsulfanylmethyl)thioxanthen-9-ylidene]propan-1-amine;oxalic acid](/img/structure/B12781110.png)

![1-(3-acetylphenyl)-3-[(1R,2S)-2-[[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexyl]urea;hydrochloride](/img/structure/B12781154.png)